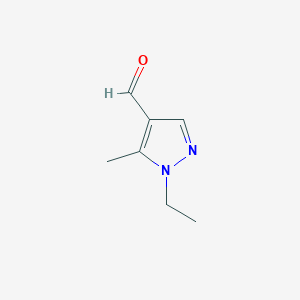
1-乙基-5-甲基-1H-吡唑-4-甲醛
描述
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the fifth position, and an aldehyde group at the fourth position.
科学研究应用
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and is investigated for its therapeutic potential in various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their wide spectrum of biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways due to their broad biological activities
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can affect the action of a compound
生化分析
Biochemical Properties
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial as it influences the metabolic pathways involving aldehydes. Additionally, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can form Schiff bases with amino groups in proteins, affecting protein structure and function .
Cellular Effects
The effects of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde exerts its effects through several mechanisms. One key mechanism is the inhibition of aldehyde dehydrogenase, which leads to the accumulation of aldehydes and subsequent cellular stress. Additionally, this compound can bind to nucleophilic sites on proteins, forming covalent adducts that alter protein function. These interactions can result in enzyme inhibition or activation, depending on the specific protein and context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and air. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that continuous exposure to 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant physiological changes. For instance, high doses of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde have been associated with hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by aldehyde dehydrogenase, leading to the formation of carboxylic acid derivatives. This compound can also influence metabolic flux by altering the levels of key metabolites, such as NADH and NADPH. These changes can impact various cellular processes, including energy production and redox balance .
Transport and Distribution
Within cells and tissues, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion transporters, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other cellular compartments, such as the mitochondria and endoplasmic reticulum, depending on the specific cellular context. Post-translational modifications, such as phosphorylation, can further influence its localization and activity .
准备方法
The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications to introduce the ethyl, methyl, and aldehyde substituents. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
相似化合物的比较
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carboxaldehyde: This compound has a similar structure but lacks the ethyl group at the first position, which may affect its reactivity and biological activity.
5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde:
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has the methyl group at the third position, which may influence its chemical behavior and interactions.
属性
IUPAC Name |
1-ethyl-5-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRLDWWMDFELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341455 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933778-29-1 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933778-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


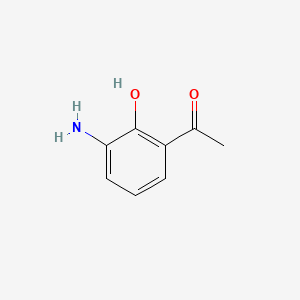
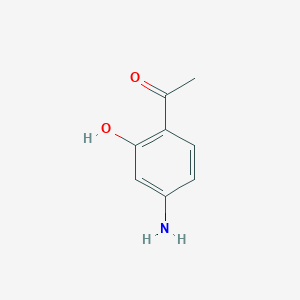
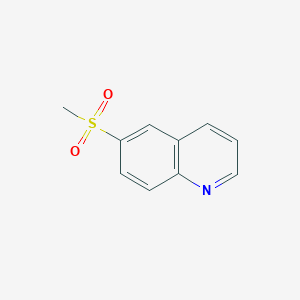

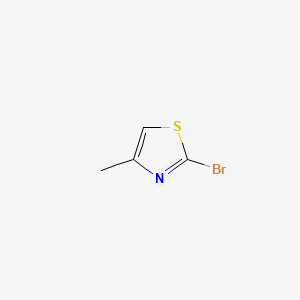
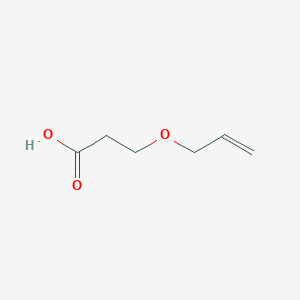
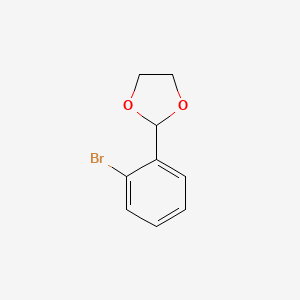


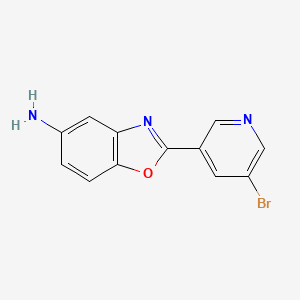


![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

